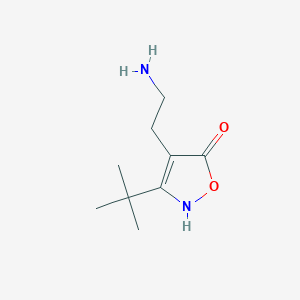![molecular formula C9H8N2OS B113390 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile CAS No. 98899-30-0](/img/structure/B113390.png)
2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound with a molecular formula of C9H8N2OS and a molecular weight of 192.24 g/mol . This compound is characterized by its unique structure, which includes a thiophene ring fused to a benzene ring, with an amino group and a nitrile group attached.
Mechanism of Action
Target of Action
The primary target of 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile is NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that plays a crucial role in cellular response to oxidative stress .
Mode of Action
This compound activates NRF2 via a non-electrophilic mechanism . It inhibits inflammation stimulated by Lipopolysaccharides from E. coli (LPSEc) in macrophages .
Biochemical Pathways
The activation of NRF2 leads to the transcription of antioxidant response element (ARE)-bearing genes that coordinate the cellular defense against oxidative stress . This results in the inhibition of inflammation, particularly in macrophages .
Pharmacokinetics
The compound is moderately stable in liver microsomes . .
Result of Action
The activation of NRF2 and the subsequent transcription of ARE-bearing genes help the cell combat oxidative stress . This results in the inhibition of LPSEc-stimulated inflammation in macrophages .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its stability in liver microsomes suggests it may be affected by metabolic processes in the liver . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-cyclohexanedione with malononitrile in the presence of ammonium acetate, which leads to the formation of the desired compound . The reaction is usually carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is also explored for its potential use in the synthesis of other valuable chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 2-Amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carbonitrile
- 2-Amino-4,5,6,7-tetrahydro-7-oxo-Benzo[b]thiophene-3-carbonitril
Uniqueness
2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile is unique due to its specific substitution pattern and the presence of both an amino group and a nitrile group.
Properties
IUPAC Name |
2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-4-6-5-2-1-3-7(12)8(5)13-9(6)11/h1-3,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZNDMVUUNFZEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=C2C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546220 |
Source


|
| Record name | 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98899-30-0 |
Source


|
| Record name | 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the structure of 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile allow it to form complexes with metals like Palladium(II) and Silver(I)? What is the significance of these complexes in terms of anticancer activity?
A1: this compound possesses both nitrogen and sulfur donor atoms within its structure. These atoms can readily coordinate with metal ions like Palladium(II) and Silver(I) to form stable complexes. [, ] The research suggests that the formation of these metal complexes significantly enhances the compound's anticancer activity. While the exact mechanism is not fully elucidated in the provided research, it is proposed that the increased activity may be linked to the complexes' ability to ionize in aqueous solutions, potentially influencing their interaction with biological targets within cancer cells. [, ]
Q2: What spectroscopic techniques were used to characterize the Palladium(II) and Silver(I) complexes with this compound?
A2: The research employed a variety of spectroscopic methods to confirm the formation and characterize the structure of the Palladium(II) and Silver(I) complexes. These techniques include:
- Infrared Spectroscopy (IR): IR spectroscopy was used to analyze changes in vibrational frequencies associated with specific functional groups upon complexation. [, ]
- UV-Visible Spectroscopy: This technique helped to identify electronic transitions within the complexes and provided insights into their electronic structure. [, ]
- ¹³C Nuclear Magnetic Resonance (NMR): ¹³C NMR spectroscopy offered information about the carbon backbone of the ligand and any changes in the chemical environment of the carbon atoms upon complexation. [, ]
- Mass Spectrometry (MS): MS provided information about the molecular weight of the synthesized complexes, confirming their composition. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)





![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)





![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)

